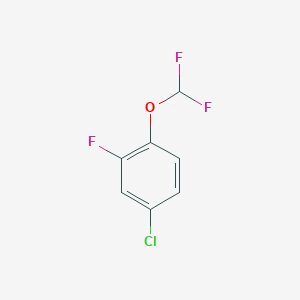

4-Chloro-1-(difluoromethoxy)-2-fluorobenzene

描述

属性

IUPAC Name |

4-chloro-1-(difluoromethoxy)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWQOCXNJXSOTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction , which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and fluorination processes. These processes are optimized for high yield and purity, often using specialized equipment to handle the reactive and potentially hazardous fluorine-containing reagents.

化学反应分析

Types of Reactions

4-Chloro-1-(difluoromethoxy)-2-fluorobenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the fluorine atoms.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

Oxidizing Agents: For oxidation reactions, agents such as potassium permanganate or hydrogen peroxide can be used.

Reducing Agents: For reduction reactions, agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation might produce a difluoromethoxy-substituted benzoquinone.

科学研究应用

4-Chloro-1-(difluoromethoxy)-2-fluorobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: It is used in the production of advanced materials, such as fluorinated polymers and coatings, which benefit from the unique properties imparted by the fluorine atoms

作用机制

The mechanism by which 4-Chloro-1-(difluoromethoxy)-2-fluorobenzene exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations: Halogen and Functional Group Replacements

4-Bromo-1-(difluoromethoxy)-2-fluorobenzene

- CAS: Not explicitly listed (synthesized in ).

- Molecular Formula : C₇H₄BrF₃O.

- Key Difference : Bromine replaces chlorine at position 4.

- Synthesis: Synthesized via nucleophilic substitution of 4-bromo-2-fluorophenol with sodium chlorodifluoroacetate under basic conditions .

- Significance : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

1-Chloro-4-(difluoromethyl)-2-fluorobenzene

- CAS : 1214333-76-2.

- Molecular Formula : C₇H₄ClF₃.

- Key Difference : Difluoromethyl (-CF₂H) replaces difluoromethoxy (-OCHF₂) at position 1.

- Properties : Reduced polarity due to the absence of oxygen, leading to lower solubility in polar solvents. Molecular weight: 180.55 g/mol .

4-Bromo-1-(difluoromethyl)-2-fluorobenzene

Comparative Physical and Chemical Properties

| Property | 4-Chloro-1-(difluoromethoxy)-2-fluorobenzene | 4-Bromo-1-(difluoromethoxy)-2-fluorobenzene | 1-Chloro-4-(difluoromethyl)-2-fluorobenzene |

|---|---|---|---|

| Molecular Formula | C₇H₄ClF₃O | C₇H₄BrF₃O | C₇H₄ClF₃ |

| Molecular Weight | 196.56 g/mol | ~225.01 g/mol (estimated) | 180.55 g/mol |

| Key Substituents | -Cl, -OCHF₂, -F | -Br, -OCHF₂, -F | -Cl, -CF₂H, -F |

| Polarity | High (due to -OCHF₂) | High | Moderate |

| Reactivity | Deactivated ring; directed electrophilic substitution | Enhanced leaving group (Br) | Less polar; potential for radical reactions |

生物活性

4-Chloro-1-(difluoromethoxy)-2-fluorobenzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of multiple halogen substituents, enhances its reactivity and interaction with biological systems. Research indicates that it may play a role in various therapeutic applications, including antimicrobial and anticancer activities.

The biological activity of this compound is primarily attributed to its interactions with specific biomolecules, such as enzymes and receptors. The halogen atoms in its structure can enhance binding affinity to molecular targets, leading to modulation of biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, affecting metabolic pathways.

- Receptor Interaction : It can bind to specific receptors, potentially altering signaling cascades that regulate cell growth and apoptosis.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that it exhibits moderate activity against various bacterial strains. For instance, research indicated that derivatives with similar structures demonstrated zones of inhibition against Pseudomonas aeruginosa and Escherichia coli, suggesting potential applications in treating bacterial infections .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Pseudomonas aeruginosa | 10 | 256 |

| Escherichia coli | 11 | 512 |

Anticancer Activity

In vitro studies have demonstrated significant cytotoxic effects of this compound on various cancer cell lines. The compound appears to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT-116 (Colon Carcinoma) | 6.6 |

| HepG2 (Liver Carcinoma) | 4.9 |

| A549 (Lung Carcinoma) | 11.3 |

The mechanism of action in cancer cells may involve:

- Induction of Apoptosis : Evidence suggests that the compound promotes apoptosis via the Bcl-2 family pathway.

- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cell cycle regulation, leading to reduced cell proliferation .

Case Studies

Recent studies have focused on the synthesis and evaluation of related compounds, highlighting the importance of structural modifications on biological activity. For example, a study evaluated various derivatives for their antimicrobial efficacy against Candida species and reported varying degrees of effectiveness, indicating the potential for developing new antifungal agents .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-1-(difluoromethoxy)-2-fluorobenzene, and what methodological considerations are critical for yield and purity?

- Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, halogenation of a precursor like 1-(difluoromethoxy)-2-fluorobenzene using chlorinating agents (e.g., N-chlorosuccinimide) under catalytic conditions (e.g., FeCl₃) at 50–80°C for 12–24 hours in polar aprotic solvents (e.g., DMSO) is common . Purification via column chromatography or recrystallization ensures >95% purity. Reaction parameters (temperature, solvent polarity, and catalyst loading) must be optimized to minimize byproducts like dihalogenated derivatives .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Answer : Key techniques include:

- NMR spectroscopy : ¹⁹F and ¹³C NMR to confirm substituent positions and electronic effects of fluorine/chlorine .

- Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns from halogen atoms .

- X-ray crystallography : Resolves spatial arrangement of substituents, critical for understanding steric effects in reactivity .

Q. What preliminary biological activities have been reported, and what assays are used to validate them?

- Answer : Antimicrobial and anticancer activities are observed in vitro. For example, MIC (minimum inhibitory concentration) assays against E. coli and cytotoxicity studies on cancer cell lines (e.g., MCF-7) using MTT assays are standard . However, results are preliminary; IC₅₀ values vary with substituent positioning (e.g., nitro vs. methyl groups), necessitating structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can contradictory data on biological activity across studies be systematically addressed?

- Answer : Contradictions often arise from differences in assay conditions (e.g., pH, solvent) or substituent effects. For example, the nitro derivative in shows higher enzyme inhibition than the methyl analog in . Researchers should:

- Perform comparative studies under standardized conditions.

- Use computational docking to predict binding affinities for specific targets (e.g., kinases) .

- Validate findings with orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) .

Q. What strategies optimize reaction conditions for scalable synthesis while maintaining regioselectivity?

- Answer : Industrial-scale synthesis employs continuous flow reactors and heterogeneous catalysts (e.g., Pd/C for coupling reactions) to enhance yield and reduce waste . Microwave-assisted synthesis can shorten reaction times (e.g., 2 hours vs. 24 hours) while preserving regioselectivity . DOE (design of experiments) tools help identify critical parameters (e.g., temperature gradients, reagent stoichiometry) .

Q. How can computational models predict the compound’s interactions with biological targets?

- Answer : DFT (density functional theory) calculates electrostatic potentials of halogen atoms to predict halogen-bonding interactions with proteins . MD (molecular dynamics) simulations model binding stability in enzyme active sites (e.g., cytochrome P450), guiding derivative design for enhanced selectivity .

Q. What methodologies enable the synthesis of derivatives for SAR studies?

- Answer :

- Nucleophilic substitution : Replace chlorine with amines or thiols to modulate electronic properties .

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids introduce aryl groups for enhanced lipophilicity .

- Oxidation/Reduction : Convert difluoromethoxy groups to carbonyls or alcohols for polarity adjustment .

Q. How can advanced analytical techniques resolve degradation pathways under physiological conditions?

- Answer :

- HPLC-MS : Identifies metabolites in simulated gastric fluid (pH 2) or liver microsomes .

- Stability studies : Monitor hydrolysis of the difluoromethoxy group at 37°C over 72 hours, noting pH-dependent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。